Delphinine
Overview
Description
Delphinine is a toxic diterpenoid alkaloid found in plants from the Delphinium (larkspur) and Atragene (a clematis) genera, both in the family Ranunculaceae . It is the principal alkaloid found in Delphinium staphisagria seeds .
Synthesis Analysis
The synthesis of Delphinine has been reported in various studies. One of the earliest reports of the isolation of delphinine was that of the French chemists Lassaigne and Feneulle, in 1819 . A more recent report describes a stereoselective total synthesis of the optically active delphinine degradation product .Molecular Structure Analysis
Delphinine has a molecular formula of C33H45NO9 . The structure of Delphinine was not established in its currently accepted form until the early 1970s . At that time, Wiesner’s research group corrected the stereochemistry of the methoxy group at C-1 from the β- to the α- configuration .Chemical Reactions Analysis
Delphinine is primarily composed of alkaloids, specifically delphinine and ajacine . These alkaloids affect the nervous system and can cause a range of symptoms depending on the amount ingested .Physical And Chemical Properties Analysis
Delphinine is a colorless solid with a melting point of 197 to 199 °C . It has a molar mass of 599.712 .Scientific Research Applications
"Learning on knowledge graph dynamics provides an early warning of impactful research" by Weis & Jacobson (2021) discusses DELPHI, a framework for predicting impactful research (Weis & Jacobson, 2021).
"Using the Delphi technique in economic evaluation: time to revisit the oracle?" by Simoens (2006) describes the methodology of the Delphi technique and its application in economic evaluation (Simoens, 2006).
"Consulting the oracle: ten lessons from using the Delphi technique in nursing research" by Keeney et al. (2006) provides insight into the Delphi technique from personal experiences over a 10-year period in various applications (Keeney, Hasson, & McKenna, 2006).
Safety And Hazards
Future Directions
Future efforts might concentrate on creating new, more comprehensive phylogenies based on both morphological and molecular evidence, as well as a review of delphinine taxonomy . More generally, our study demonstrates the potential for distributional and ecological data to be integrated with phylogenetic data .
properties
IUPAC Name |
[8-acetyloxy-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO9/c1-18(35)43-32-15-22(40-5)31(37)14-20(23(32)28(31)42-29(36)19-10-8-7-9-11-19)33-21(39-4)12-13-30(17-38-3)16-34(2)27(33)24(32)25(41-6)26(30)33/h7-11,20-28,37H,12-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYTWNGZDPRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC(C3(CC(C1C3OC(=O)C4=CC=CC=C4)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1alpha,6alpha,14alpha,16beta)- | |
CAS RN |
561-07-9 | |
Record name | Delphinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Delphinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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